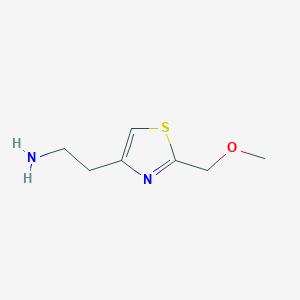![molecular formula C9H13N7 B13635051 N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazine ring and a propyl group attached at the N7 position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrimidine derivative with a diazine precursor in the presence of a propylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or diazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-trione, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N7-methylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine
- N7-benzylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine
Uniqueness
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is unique due to the presence of the propyl group at the N7 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its methyl or benzyl analogs.
Propriétés
Formule moléculaire |
C9H13N7 |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
2-N-propylpyrimido[4,5-d]pyrimidine-2,5,7-triamine |
InChI |
InChI=1S/C9H13N7/c1-2-3-12-9-13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3H2,1H3,(H5,10,11,12,13,14,15,16) |
Clé InChI |
PEJSHSTXVIFQKH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C2C(=NC(=NC2=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)












